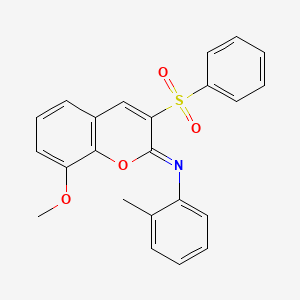

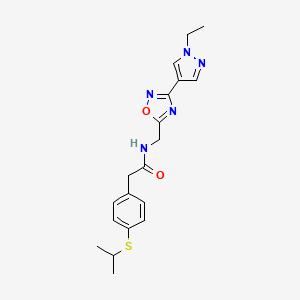

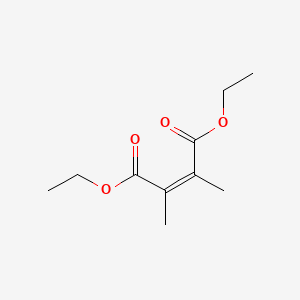

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid” is a raw material used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives .

Synthesis Analysis

Based on the information retrieved, the compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1 H NMR, 13 C NMR, and MS . The empirical formula of a similar compound is C18H19N3O4 .Chemical Reactions Analysis

The compound is involved in several chemical reactions, including substitution, click reaction, and addition reaction, to form various derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved information.科学的研究の応用

Biological Activity of Carboxylic Acids

Carboxylic acids, including phenolic acids like Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects. CGA, for example, has shown antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and a central nervous system stimulator. It has also been found to modulate lipid metabolism and glucose in both genetically and healthy metabolic related disorders, offering potential treatments for diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Additionally, CGA's hepatoprotective effects have been highlighted, providing protection from chemical or lipopolysaccharide-induced injuries and demonstrating the hypocholesterolemic influence through altered metabolism of nutrients, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Antioxidant and Microbiological Activity

The structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids has been extensively studied. For example, the review of natural carboxylic acids such as benzoic acid, cinnamic acid, p-coumaric acid, caffeic acid, rosmarinic acid, and chicoric acid, highlights the importance of structural differences on their biological activities. It was found that rosmarinic acid exhibited the highest antioxidant activity, while the antimicrobial properties varied depending on the microbial strain and experimental conditions. The cytotoxic potential of these molecules against cancer cells also depends on their structural components, especially the presence of hydroxyl groups and the carboxyl group, which participate in the chelation of endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Technological Applications

In environmental science, the treatment of organic pollutants using oxidoreductive enzymes in the presence of redox mediators has gained interest for its efficiency in degrading recalcitrant compounds. Enzymes like laccases, lignin peroxidases, manganese peroxidases, horseradish peroxidases, and others, have been utilized for this purpose, with certain redox mediators enhancing the range of substrates and efficiency of degradation. This approach has shown potential for remediation of various Cr(VI)-contaminated waters/sites, highlighting the environmental relevance of carboxylic acids and their derivatives (Husain & Husain, 2007).

作用機序

Target of Action

The compound, also known as Lenalidomide , primarily targets IKZF3 , a repressor of the interleukin 2 gene (IL2) . IKZF3 plays a crucial role in the immune response, and its modulation can have significant effects on the immune system.

Mode of Action

Lenalidomide interacts with its target, IKZF3, by promoting its degradation . As lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells . This interaction results in enhanced host immunity.

Biochemical Pathways

The primary biochemical pathway affected by lenalidomide is the IL-2 signaling pathway . By degrading IKZF3, lenalidomide increases IL-2 production, which in turn stimulates the proliferation of NK, NKT cells, and CD4+ T cells . These cells play a vital role in the immune response, and their increased proliferation enhances the body’s ability to fight off diseases.

Result of Action

The primary result of lenalidomide’s action is the enhanced immune response. By increasing the proliferation of NK, NKT cells, and CD4+ T cells , lenalidomide boosts the body’s ability to fight off diseases. This makes it an effective treatment for conditions like multiple myeloma and anemia in low to intermediate risk myelodysplastic syndrome .

Action Environment

It’s known that lenalidomide is stored at room temperature , suggesting that it is stable under normal environmental conditions

Safety and Hazards

将来の方向性

The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader library . This suggests potential future directions in the field of medicinal chemistry, particularly in the development of protease degradation drugs .

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c17-11-5-4-10(12(18)15-11)16-6-9-7(13(16)19)2-1-3-8(9)14(20)21/h1-3,10H,4-6H2,(H,20,21)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMKKELLXFZKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287259-68-9 |

Source

|

| Record name | 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2470258.png)

![2-[2-(4-chlorophenyl)azetidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2470260.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)

![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)